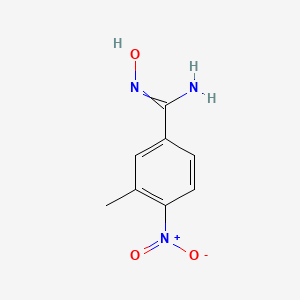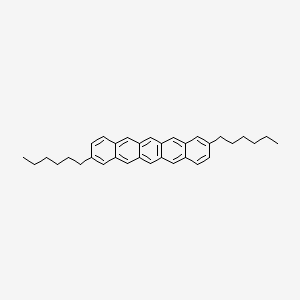
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethan-1-ol is a chemical compound that features a pyridine ring substituted with two chlorine atoms and a difluoroethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethan-1-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild and environmentally benign conditions . Another method involves the hydrolysis of 3-halogenated-1-(3,5-dichloropyridin-2-yl)-4,5-dihydro-1H-pyrazol-5-formic ether under alkaline conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium acetate as a catalyst and sodium carbonate as a base in a water/DMF cosolvent system . The reaction conditions are optimized to achieve high yields and regioselectivity.
化学反応の分析
Types of Reactions
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The difluoroethanol group can undergo oxidation to form corresponding ketones or carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Sodium Carbonate: Commonly used as a base in various reactions.
Aqueous Media: Often employed to provide environmentally friendly reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridines, while oxidation reactions can produce ketones or carboxylic acids.
科学的研究の応用
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including insecticidal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
3,5-Dichloro-2-arylpyridines: These compounds share a similar pyridine ring structure with chlorine substitutions.
Fluoropyridines: Compounds with fluorine substitutions on the pyridine ring.
Diacylhydrazine Derivatives: These compounds also contain a pyridine ring and have been studied for their insecticidal properties.
Uniqueness
2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroethan-1-ol is unique due to the presence of both chlorine and difluoroethanol groups on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C7H5Cl2F2NO |
|---|---|
分子量 |
228.02 g/mol |
IUPAC名 |
2-(3,5-dichloropyridin-2-yl)-2,2-difluoroethanol |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-4-1-5(9)6(12-2-4)7(10,11)3-13/h1-2,13H,3H2 |
InChIキー |
YEOZBOOBDFVCKC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1Cl)C(CO)(F)F)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-(Hydroxymethyl)-5-[2-(octadecyloxy)ethyl]oxolan-2-one](/img/structure/B8558047.png)
![Methyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoate](/img/structure/B8558054.png)


